![molecular formula C23H24FN3O B5375765 3-[2-(2-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine](/img/structure/B5375765.png)
3-[2-(2-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the piperidine class of compounds and has a molecular weight of 421.51 g/mol. It has been found to have potential applications in various fields such as neuroscience and drug discovery.
Wirkmechanismus
The mechanism of action of 3-[2-(2-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine involves its binding to the sigma-1 receptor. This binding results in the modulation of various cellular processes such as calcium signaling, protein folding, and cell survival. This modulation can have potential therapeutic applications in various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(2-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine are not fully understood. However, it has been shown to have an affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. This receptor has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Therefore, compounds that can modulate the activity of this receptor have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[2-(2-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine in lab experiments are its potential therapeutic applications in various neurological disorders. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. This receptor has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Therefore, compounds that can modulate the activity of this receptor have potential therapeutic applications.
The limitations of using 3-[2-(2-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine in lab experiments are its potential toxicity and side effects. Further research is needed to fully understand the safety and efficacy of this compound.
Zukünftige Richtungen
For the study of 3-[2-(2-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine include:
1. Further studies on its potential therapeutic applications in various neurological disorders.
2. Studies on its safety and toxicity.
3. Development of new compounds based on the structure of 3-[2-(2-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine with improved efficacy and reduced toxicity.
4. Studies on its mechanism of action and its effects on cellular processes such as calcium signaling, protein folding, and cell survival.
5. Studies on its potential use in drug discovery and development.
Synthesemethoden
The synthesis of 3-[2-(2-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine involves the reaction of 2-fluoroacetophenone with 1-(3-(1H-imidazol-2-yl)benzoyl)piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-[2-(2-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine has been studied for its potential use in scientific research. It has been found to have potential applications in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. This receptor has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Therefore, compounds that can modulate the activity of this receptor have potential therapeutic applications.
Eigenschaften
IUPAC Name |
[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-[3-(1H-imidazol-2-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c24-21-9-2-1-6-18(21)11-10-17-5-4-14-27(16-17)23(28)20-8-3-7-19(15-20)22-25-12-13-26-22/h1-3,6-9,12-13,15,17H,4-5,10-11,14,16H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCLDUOHOVVCIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C3=NC=CN3)CCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.